

# A comprehensive guide for researchers, scientists, and drug development professionals.

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Compound of Interest

Compound Name: 1-Octyn-3-one, 1-phenyl
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This guide provides a detailed spectroscopic comparison of three octanone analogs: the acetylenic ketone 1-octyn-3-one, its phenyl-substituted counterpart 1-phenyl-1-octyn-3-one, and its saturated analog, 3-octanone. Understanding the distinct spectroscopic features of these compounds is crucial for their identification, characterization, and application in various research and development settings. The inclusion of unsaturation and aromaticity leads to significant shifts in their spectral properties, which are systematically examined in this document.

Below, we present a summary of the key spectroscopic data for each compound, followed by detailed experimental protocols for acquiring such data. The guide also includes visualizations of the chemical structures and a general experimental workflow to aid in comprehension.

#### **Data Presentation**

The following tables summarize the key spectroscopic features for **1-octyn-3-one**, **1-phenyl-1**-octyn-3-one, and 3-octanone based on Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Table 1: Infrared (IR) Spectroscopy Data



Compound	C=O Stretch (cm <sup>-1</sup> )	C≡C Stretch (cm <sup>-1</sup> )	C-H (sp) Stretch (cm <sup>-1</sup> )	C-H (sp³) Stretch (cm⁻¹)	Aromatic C=C Stretch (cm <sup>-1</sup> )
1-Octyn-3- one	~1685	~2100	~3300	~2870-2960	N/A
1-Phenyl-1- octyn-3-one	~1660 (conjugated)	~2200 (internal)	N/A	~2870-2960	~1600, ~1490
3-Octanone	~1715	N/A	N/A	~2870-2960	N/A

Table 2: <sup>1</sup>H NMR Spectroscopy Data (Chemical Shifts in ppm)

Compound	H near C=O	Alkyne H	Phenyl H	Alkyl Chain H
1-Octyn-3-one	~2.5 (t)	~3.1 (s)	N/A	~0.9-1.6
1-Phenyl-1- octyn-3-one	~2.6 (t)	N/A	~7.3-7.5 (m)	~0.9-1.7
3-Octanone	~2.4 (t)	N/A	N/A	~0.9-1.6

Table 3: <sup>13</sup>C NMR Spectroscopy Data (Chemical Shifts in ppm)

Compound	C=O	Alkyne C	Phenyl C	Alkyl Chain C
1-Octyn-3-one	~185	~80, ~90	N/A	~13-40
1-Phenyl-1- octyn-3-one	~183	~85, ~95	~128-133	~13-40
3-Octanone	~211	N/A	N/A	~13-40

Table 4: Mass Spectrometry Data (Key Fragments m/z)



Compound	Molecular Ion (M+)	Key Fragments
1-Octyn-3-one	124	95, 67, 53, 41
1-Phenyl-1-octyn-3-one	200	129, 105, 77
3-Octanone	128	99, 71, 57, 43[1]

# **Experimental Protocols**

Detailed methodologies for the key spectroscopic techniques are provided below.

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

#### Methodology:

- Sample Preparation: For liquid samples like the octanone analogs, a neat spectrum can be
  obtained. A drop of the neat liquid is placed between two sodium chloride (NaCl) or
  potassium bromide (KBr) plates to form a thin film.
- Instrument Setup: An FT-IR spectrometer is used. A background spectrum of the empty sample holder is recorded.
- Data Acquisition: The prepared salt plates with the sample are placed in the spectrometer's sample holder. The infrared spectrum is then recorded, typically in the range of 4000-400 cm<sup>-1</sup>.
- Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the various functional groups. The background spectrum is automatically subtracted from the sample spectrum.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Objective: To determine the carbon-hydrogen framework of the molecule.

#### Methodology:



- Sample Preparation: Approximately 5-10 mg of the compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>) in an NMR tube. A small amount of a reference standard like tetramethylsilane (TMS) is often added.
- Instrument Setup: A high-field NMR spectrometer (e.g., 300 or 500 MHz) is used. The
  instrument is tuned, and the magnetic field is shimmed to achieve homogeneity.
- Data Acquisition: Both <sup>1</sup>H and <sup>13</sup>C NMR spectra are acquired. For <sup>1</sup>H NMR, a sufficient number of scans are averaged to obtain a good signal-to-noise ratio. For <sup>13</sup>C NMR, proton decoupling is typically used to simplify the spectrum, and a larger number of scans are required due to the lower natural abundance of <sup>13</sup>C.
- Data Analysis: The chemical shifts, signal integrations (for <sup>1</sup>H), and splitting patterns are analyzed to elucidate the structure of the molecule.

### **Mass Spectrometry (MS)**

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

#### Methodology:

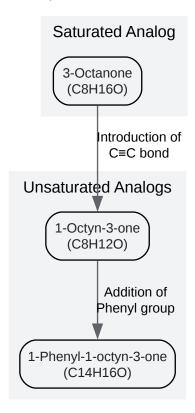
- Sample Introduction: For volatile compounds like the octanones, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique. The sample is injected into a gas chromatograph, which separates it from any impurities before it enters the mass spectrometer.
- Ionization: In the mass spectrometer, the sample molecules are ionized, typically using Electron Impact (EI) ionization.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)
   by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection and Data Analysis: The detector records the abundance of each ion, and a mass spectrum is generated. The molecular ion peak gives the molecular weight, and the fragmentation pattern provides structural information.

# **Mandatory Visualizations**



# **Structural Comparison of Analogs**

Structural Comparison of Octanone Analogs



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Caption: Relationship between the three octanone analogs.

# General Experimental Workflow for Spectroscopic Analysis



# Sample Preparation (Neat liquid, solution, etc.) NMR Spectroscopy Mass Spectrometry Data Analysis and Structure Elucidation

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Caption: A generalized workflow for spectroscopic analysis.

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#### References

- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
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